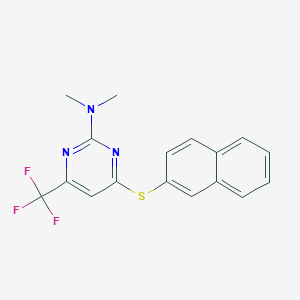

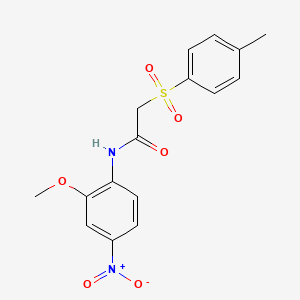

![molecular formula C15H19NO B2977743 Methyl[(2-propoxynaphthalen-1-yl)methyl]amine CAS No. 851116-62-6](/img/structure/B2977743.png)

Methyl[(2-propoxynaphthalen-1-yl)methyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

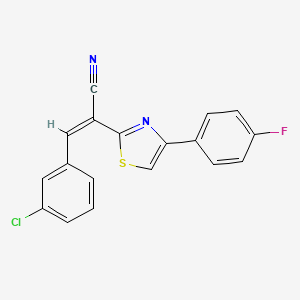

“Methyl[(2-propoxynaphthalen-1-yl)methyl]amine” is a chemical compound with the CAS Number: 851116-62-6 . It has a molecular weight of 229.32 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .

Molecular Structure Analysis

The IUPAC name for this compound is N-methyl (2-propoxy-1-naphthyl)methanamine . The InChI code for this compound is 1S/C15H19NO/c1-3-10-17-15-9-8-12-6-4-5-7-13 (12)14 (15)11-16-2/h4-9,16H,3,10-11H2,1-2H3 .Physical And Chemical Properties Analysis

“Methyl[(2-propoxynaphthalen-1-yl)methyl]amine” has a melting point of 16-17 degrees Celsius . It is an oil at room temperature .Applications De Recherche Scientifique

Amine Volatility in CO2 Capture

Amine volatility is crucial for determining the suitability of amines, including Methyl[(2-propoxynaphthalen-1-yl)methyl]amine, in CO2 capture processes. Volatility impacts economic costs, environmental outcomes, and the design of water wash systems in carbon capture technologies. Studies have investigated amine volatility in various conditions, highlighting the importance of choosing amines with appropriate volatility to maximize CO2 capture efficiency while minimizing losses and environmental impacts (Nguyen, Hilliard, & Rochelle, 2010).

Synthesis of N-Methyl- and N-Alkylamines

The development of efficient, cost-effective methods for the synthesis of N-methyl- and N-alkylamines, which are critical for pharmaceuticals and life-science molecules, is of significant interest. Research employing nitrogen-doped, graphene-activated cobalt oxide nanoparticles for reductive amination presents a promising approach. This method facilitates the synthesis of a variety of N-methylated and N-alkylated amines, demonstrating the potential of innovative catalysts in amine synthesis (Senthamarai et al., 2018).

Experimental and Theoretical Studies on Corrosion Inhibition

Amine derivatives, including those structurally related to Methyl[(2-propoxynaphthalen-1-yl)methyl]amine, have been synthesized and evaluated for their corrosion inhibition performance on mild steel in acidic conditions. These studies combine experimental and theoretical approaches to understand the mechanisms behind amine derivatives' effectiveness as corrosion inhibitors, providing insights into their potential industrial applications (Boughoues et al., 2020).

Catalytic Methylation Using Carbon Dioxide

The N-methylation of amines utilizing CO2 as a carbon source, with catalysts such as gold, has been explored to create bioactive compounds and intermediates. This research highlights the environmental and economic benefits of using CO2 for chemical synthesis, opening up new avenues for sustainable industrial processes (Du et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

N-methyl-1-(2-propoxynaphthalen-1-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-3-10-17-15-9-8-12-6-4-5-7-13(12)14(15)11-16-2/h4-9,16H,3,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPHVLCTNKHDBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C2=CC=CC=C2C=C1)CNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl[(2-propoxynaphthalen-1-yl)methyl]amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

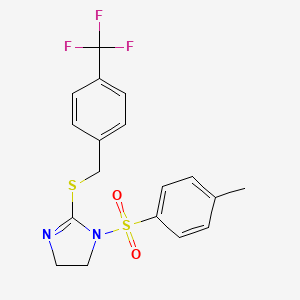

![Tert-butyl 7-(but-2-ynoylamino)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2977660.png)

![N-[6-Chloro-5-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidin-4-yl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B2977668.png)

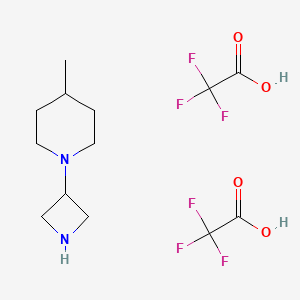

![Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride](/img/structure/B2977669.png)

![1-[(3,5-Dichlorophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2977672.png)

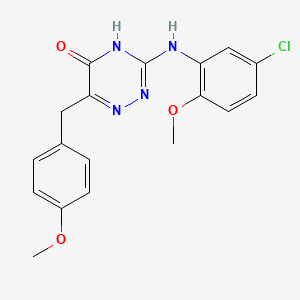

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2977678.png)